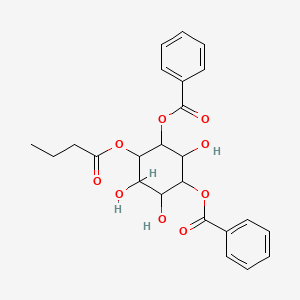
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its stability under normal conditions but should be protected from direct sunlight and moisture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1H-pyrrole-2-carboxylic acid can be achieved through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes. For example, a catalytic ruthenium complex and an alkali metal base can enable a virtually salt-free and straightforward bimolecular assembly of pyrroles through fully unmasked α-amino aldehydes .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst.
Substitution: N-substitution reactions can be carried out using alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and air.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can have different functional groups attached to the nitrogen or carbon atoms of the pyrrole ring .
Aplicaciones Científicas De Investigación
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions due to the delocalization of π-electrons in the pyrrole ring . This allows it to bind to various receptors and enzymes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1H-pyrrole-2-carboxylic acid: This compound has a chlorine atom attached to the pyrrole ring, which can alter its reactivity and biological properties.
4-Cyano-1H-pyrrole-2-carboxylic acid:
Uniqueness
4-Cyclopropyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its steric and electronic properties. This makes it a valuable compound for the synthesis of novel organic molecules and the development of new pharmaceuticals .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
4-cyclopropyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-3-6(4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |
Clave InChI |
MDMNWDMDDKSHDL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CNC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)
![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)
![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)


![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)


![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)
![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)
![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)
